molecular formula C8H15NO2 B13297364 Methyl 1-(aminomethyl)-2-methylcyclobutane-1-carboxylate

Methyl 1-(aminomethyl)-2-methylcyclobutane-1-carboxylate

Cat. No.: B13297364
M. Wt: 157.21 g/mol
InChI Key: ATPRLJZWLVKLED-UHFFFAOYSA-N
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Description

Methyl 1-(aminomethyl)-2-methylcyclobutane-1-carboxylate is an organic compound with a unique structure that includes a cyclobutane ring substituted with an aminomethyl group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(aminomethyl)-2-methylcyclobutane-1-carboxylate typically involves the reaction of a cyclobutane derivative with an aminomethylating agent. One common method is the reaction of 2-methylcyclobutanone with formaldehyde and ammonium chloride under basic conditions to form the aminomethyl group. The resulting intermediate is then esterified using methanol and an acid catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(aminomethyl)-2-methylcyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

Methyl 1-(aminomethyl)-2-methylcyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(aminomethyl)-2-methylcyclobutane-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-(aminomethyl)-cyclobutane-1-carboxylate: Lacks the methyl group on the cyclobutane ring.

    Methyl 1-(aminomethyl)-2-ethylcyclobutane-1-carboxylate: Has an ethyl group instead of a methyl group.

    Methyl 1-(aminomethyl)-2-methylcyclopentane-1-carboxylate: Contains a cyclopentane ring instead of a cyclobutane ring.

Uniqueness

Methyl 1-(aminomethyl)-2-methylcyclobutane-1-carboxylate is unique due to the presence of both the aminomethyl and methyl ester groups on a cyclobutane ring. This combination of functional groups and ring structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

methyl 1-(aminomethyl)-2-methylcyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6-3-4-8(6,5-9)7(10)11-2/h6H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPRLJZWLVKLED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC1(CN)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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